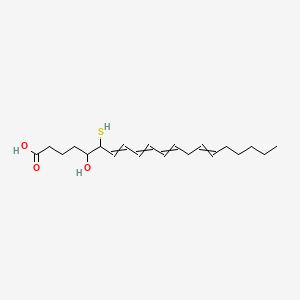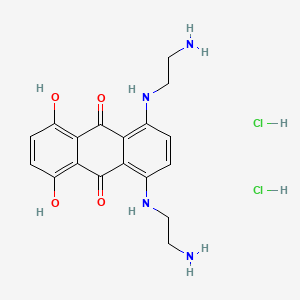
1,4-Bis((2-aminoethyl)amino)-5,8-dihydroxy-9,10-anthracenedione dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((2-aminoethyl)amino)-5,8-dihydroxy-9,10-anthracenedione dihydrochloride is a compound that was obtained from the condensation of alkylenediamines with quinizarin or with 2,3-dihydro-1,4,5,8-tetrahydroxy-9,10-anthracenedione, followed by oxidation . Some of these compounds and their 2,3-dihydro derivatives were markedly active against both leukemias and solid tumors in mice .
Synthesis Analysis
The synthesis of this compound involves the condensation of alkylenediamines with quinizarin or with 2,3-dihydro-1,4,5,8-tetrahydroxy-9,10-anthracenedione, followed by oxidation . Other methods for the synthesis of similar compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure analysis of this compound can be performed using quantum chemical calculations such as molecular geometry optimization, vibrational analysis, frontier molecular orbital (FMO), molecular electrostatic potential (MEP), natural bond order (NBO), global reactive descriptors, and Fukui functions .Propiedades
Número CAS |
70476-81-2 |
|---|---|
Nombre del producto |
1,4-Bis((2-aminoethyl)amino)-5,8-dihydroxy-9,10-anthracenedione dihydrochloride |
Fórmula molecular |
C18H22Cl2N4O4 |
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
1,4-bis(2-aminoethylamino)-5,8-dihydroxyanthracene-9,10-dione;dihydrochloride |
InChI |
InChI=1S/C18H20N4O4.2ClH/c19-5-7-21-9-1-2-10(22-8-6-20)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26;;/h1-4,21-24H,5-8,19-20H2;2*1H |
Clave InChI |
VOEMLSBPODOHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCN.Cl.Cl |
SMILES canónico |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCN.Cl.Cl |
Otros números CAS |
70476-81-2 |
Números CAS relacionados |
96555-65-6 (Parent) |
Sinónimos |
1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-9,10-anthraquinone 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-9,10-anthraquinone dihydrochloride AEAD CL 232,468 CL 232468 CL-232468 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



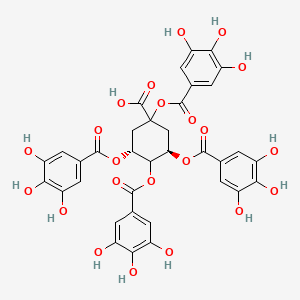
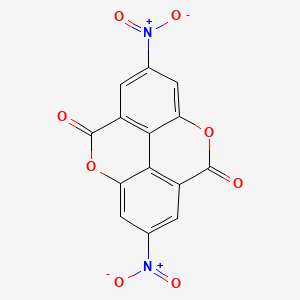
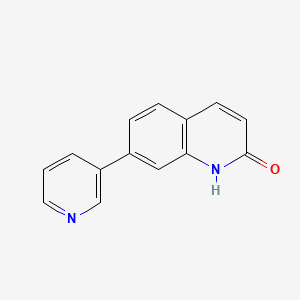

![10-[(3-Chlorophenyl)methyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B1208741.png)
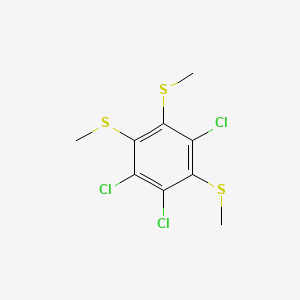
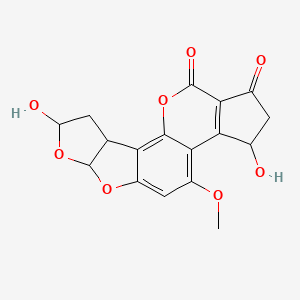

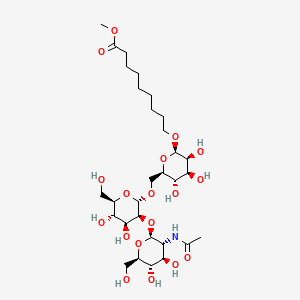
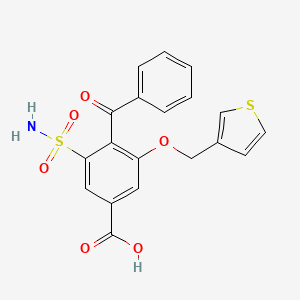
![2-[2-Nitro-4-[3-nitro-4-[(2,2,5,5-tetramethyl-1-oxidopyrrolidin-3-yl)amino]phenyl]sulfonylanilino]pentanedioic acid](/img/structure/B1208748.png)
